6-(6,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl)-6H-furo[3,4-g][1,3]benzodioxol-8-one;iodide
Description
This iodide salt (CAS: 55950-07-7) is a complex benzodioxole-isoquinoline hybrid with a fused polycyclic framework. Its structure includes a cationic isoquinolinium core substituted with a methyl group and a furobenzodioxolone moiety, stabilized by an iodide counterion . The compound exhibits significant structural diversity due to its heteroatom-rich rings (oxygen and nitrogen) and stereochemical complexity (two stereocenters) . Its molecular formula is C₂₁H₂₀INO₆, with a polar surface area of 63.22 Ų, moderate lipophilicity (cLogP: 3.67), and poor aqueous solubility (cLogS: -3.79) .
Properties
IUPAC Name |
6-(6,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl)-6H-furo[3,4-g][1,3]benzodioxol-8-one;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20NO6.HI/c1-22(2)6-5-11-7-15-16(26-9-25-15)8-13(11)18(22)19-12-3-4-14-20(27-10-24-14)17(12)21(23)28-19;/h3-4,7-8,18-19H,5-6,9-10H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJKCPKPSSVUHY-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20INO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl)-6H-furo[3,4-g][1,3]benzodioxol-8-one;iodide typically involves multi-step organic reactions. The process begins with the preparation of the core isoquinoline structure, followed by the introduction of the dioxolo and furobenzodioxol rings. Key steps include cyclization reactions, oxidation, and substitution reactions under controlled conditions. Common reagents used in these steps include hydrazine hydrate, ethyl orthoformate, and various catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound efficiently and cost-effectively while maintaining high quality standards.
Chemical Reactions Analysis
Types of Reactions
6-(6,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl)-6H-furo[3,4-g][1,3]benzodioxol-8-one;iodide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, including halides, alkyl groups, and more .
Scientific Research Applications
6-(6,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl)-6H-furo[3,4-g][1,3]benzodioxol-8-one;iodide: has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: It may be used in the development of new materials with unique properties, such as advanced polymers or electronic materials
Mechanism of Action
The mechanism of action of 6-(6,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl)-6H-furo[3,4-g][1,3]benzodioxol-8-one;iodide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s unique structure allows it to bind to these targets with high specificity, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Comparison
The compound’s structural uniqueness lies in its fused dioxolo-isoquinolinium and furobenzodioxolone systems. Key comparisons with analogous compounds include:
Key Observations :
- The iodide salt’s cationic charge and fused furo-dioxolone system distinguish it from neutral analogs like noroxyhydrastinine and noscapine.
- Compared to 8-aryl derivatives , the target compound lacks aromatic substitution but includes a rigid furo-dioxolone bridge.
Bioactivity and Computational Similarity
While direct bioactivity data for the iodide salt are unavailable, evidence suggests:
- Bioactivity Clustering : Structurally similar compounds cluster into groups with shared modes of action (e.g., kinase inhibition, DNA intercalation) .
- Similarity Metrics: Tanimoto and Dice coefficients (0.5–0.7) could quantify similarity to known isoquinoline alkaloids, predicting overlapping targets (e.g., HDACs, topoisomerases) .
- Docking Variability: Minor structural changes (e.g., iodide vs. aryl substituents) significantly alter binding affinities due to interactions with residues in enzymatic pockets .
Solubility and Physicochemical Properties
- Target Compound : Poor aqueous solubility (predicted cLogS: -3.79) due to high lipophilicity and rigid structure .
- Noscapine: Improved solubility via salt formation (e.g., hydrochloride) or nanoformulation for drug delivery .
- 8-Aryl Derivatives : Moderate solubility attributed to ketone and aryl groups, enabling crystallinity .
Biological Activity
The compound 6-(6,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl)-6H-furo[3,4-g][1,3]benzodioxol-8-one;iodide is a complex organic molecule with potential biological activities. Its structure suggests possible interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C21H20INO6
- Molecular Weight : 509.3 g/mol
- CAS Number : 55950-07-7
- Purity : Minimum 95%
This compound features a dioxole and isoquinoline moiety, which are known for their diverse biological activities.
Antiviral Properties
Research has indicated that compounds with similar structural motifs exhibit antiviral properties. For instance, quinoline derivatives have been documented to possess activity against various viral strains such as HIV and Zika virus . The specific activity of the iodide compound remains to be fully elucidated but may follow similar pathways.
Anticancer Activity
Preliminary studies suggest that derivatives of isoquinoline display cytotoxic effects on cancer cell lines. For example, compounds that interact with DNA or inhibit specific enzymes involved in cancer cell metabolism have shown promise . The iodide compound's potential to disrupt cancer cell proliferation warrants further investigation.
Cytotoxicity Studies
In vitro cytotoxicity assays are essential for evaluating the safety profile of new compounds. For instance, IC50 values (the concentration required to inhibit cell growth by 50%) provide insights into the potency of the compound against cancer cells. While specific IC50 data for this iodide compound is not yet available, related compounds often exhibit varying degrees of cytotoxicity based on their structural features .
Case Studies
- Quinoline Derivatives : A study on quinoline derivatives demonstrated their effectiveness against several viral infections and cancers. The findings suggest that structural modifications can enhance biological activity .
- Isoquinoline Compounds : Research has shown that isoquinoline-based compounds can inhibit tumor growth in various cancer models. These findings support the hypothesis that our iodide compound may also exhibit anticancer properties .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C21H20INO6 |
| Molecular Weight | 509.3 g/mol |
| CAS Number | 55950-07-7 |
| Purity | ≥95% |
| Biological Activity | Observations |
|---|---|
| Antiviral | Potential activity against HIV and Zika virus |
| Anticancer | Promising results in inhibiting tumor growth |
| Cytotoxicity | Requires further investigation for IC50 values |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
